molecular formula C14H17NO3 B3145116 2-(1-Benzoylpiperidin-4-yl)acetic acid CAS No. 56772-11-3

2-(1-Benzoylpiperidin-4-yl)acetic acid

Cat. No. B3145116
CAS RN: 56772-11-3
M. Wt: 247.29 g/mol
InChI Key: KXHGWYZKPOTYOL-UHFFFAOYSA-N
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Description

“2-(1-Benzoylpiperidin-4-yl)acetic acid” is a chemical compound with the molecular weight of 247.29 . It is a white to yellow solid . The IUPAC name for this compound is (1-benzoyl-4-piperidinyl)acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17NO3/c16-13(17)10-11-6-8-15(9-7-11)14(18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 247.29 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chemical Compound Research and Applications

Chemical Toxicity and Environmental Impact

Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) has advanced significantly, providing insights into the toxicity, mutagenicity, and environmental impact of widely used herbicides. Studies focus on understanding the effects on non-target species, including aquatic organisms, and emphasize the importance of assessing exposure risks in humans and other vertebrates (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Advanced Oxidation Processes (AOPs)

The degradation of pharmaceutical compounds, such as acetaminophen, through AOPs highlights the significance of understanding chemical breakdown pathways and by-products. This research is crucial for developing treatments to remove harmful compounds from water, thus preventing environmental and health risks (Mohammad Qutob, M. Hussein, K. Alamry, M. Rafatullah, 2022).

Herbicide Damage in Agriculture

Investigations into the effects of herbicides, like 2,4-D, on crop plants such as wheat, demonstrate the importance of understanding the delicate balance between weed control and potential harm to crops. This research underscores the need for sustainable agricultural practices that minimize negative impacts on crop yield and ecosystem health (Sanjay Kumar, A. Singh, 2010).

Safety and Hazards

The safety information for “2-(1-Benzoylpiperidin-4-yl)acetic acid” indicates that it has several hazard statements: H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

2-(1-benzoylpiperidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(17)10-11-6-8-15(9-7-11)14(18)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHGWYZKPOTYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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